molecular formula C7H15N3O2 B1341584 2-Morpholin-4-ylpropanohydrazide CAS No. 32418-66-9

2-Morpholin-4-ylpropanohydrazide

Cat. No.: B1341584
CAS No.: 32418-66-9
M. Wt: 173.21 g/mol
InChI Key: QENGROZZUNALCE-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylpropanohydrazide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative, characterized by the presence of a morpholine ring attached to a propanohydrazide moiety. This compound is known for its unique chemical properties and potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylpropanohydrazide typically involves the reaction of morpholine with propanohydrazide under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylpropanohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions are performed in the presence of a base to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted hydrazides with different functional groups depending on the nucleophile used.

Scientific Research Applications

2-Morpholin-4-ylpropanohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylpropanohydrazide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-ylpropanoic acid hydrochloride
  • 3-(Morpholin-4-ylmethyl)aniline
  • 3-Morpholin-4-ylaniline
  • 2-(3-Methylphenyl)-2-morpholin-4-ylethanamine

Uniqueness

2-Morpholin-4-ylpropanohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of a morpholine ring and a hydrazide group, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further distinguish it from other related compounds .

Properties

IUPAC Name

2-morpholin-4-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-6(7(11)9-8)10-2-4-12-5-3-10/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENGROZZUNALCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589838
Record name 2-(Morpholin-4-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32418-66-9
Record name 2-(Morpholin-4-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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